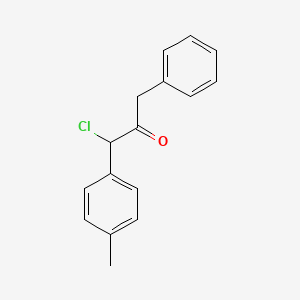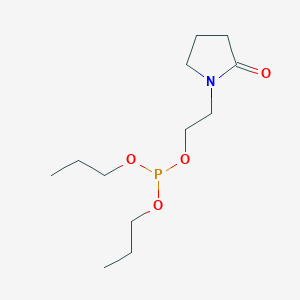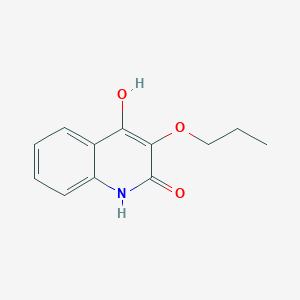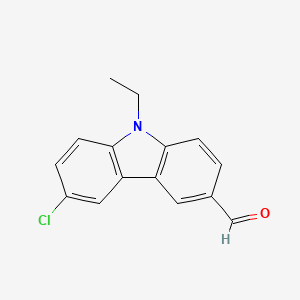![molecular formula C15H22O6 B14380468 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol CAS No. 90095-19-5](/img/structure/B14380468.png)
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic group attached to a tetraoxacyclododecane ring, which is a type of crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol typically involves the reaction of 2-hydroxybenzyl alcohol with 1,4,7,10-tetraoxacyclododecane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes.
Mechanism of Action
The mechanism of action of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol involves its ability to form stable complexes with metal ions. The crown ether ring can encapsulate cations, facilitating their transport and interaction with various molecular targets. This property is particularly useful in catalysis and ion transport studies.
Comparison with Similar Compounds
Similar Compounds
12-Crown-4: A simpler crown ether with similar ion-binding properties.
18-Crown-6: A larger crown ether with higher affinity for larger cations.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A related compound used in medical imaging and radiotherapy.
Uniqueness
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is unique due to its phenolic group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
90095-19-5 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
2-(1,4,7,10-tetraoxacyclododec-2-ylmethoxy)phenol |
InChI |
InChI=1S/C15H22O6/c16-14-3-1-2-4-15(14)21-12-13-11-19-8-7-17-5-6-18-9-10-20-13/h1-4,13,16H,5-12H2 |
InChI Key |
OXGOCVGXCMTUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)COC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)

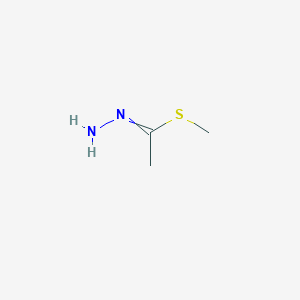
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)

